molecular formula C12H6N2O4 B8801496 6-Nitrobenzo[de]isoquinoline-1,3-dione

6-Nitrobenzo[de]isoquinoline-1,3-dione

Cat. No.: B8801496
M. Wt: 242.19 g/mol
InChI Key: IUMNWHADVMZBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i) is a substituted naphthalimide derivative with a nitro group at the 6-position and a 3-hydroxypropyl chain at the 2-position. This compound belongs to the class of 1H-benz[de]isoquinoline-1,3-diones (naphthalimides), which are known for their diverse biological activities, particularly antitumor effects . Compound 1i emerged as the most potent member in a series of ten N-(hydroxyalkyl) naphthalimides evaluated for anticancer activity, demonstrating significant induction of cell cycle arrest (G2/M phase) and apoptosis in multiple tumor cell lines . Its mechanism involves DNA intercalation and interference with topoisomerase II activity, a hallmark of naphthalimide-based agents .

Properties

Molecular Formula

C12H6N2O4

Molecular Weight

242.19 g/mol

IUPAC Name

6-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H6N2O4/c15-11-7-3-1-2-6-9(14(17)18)5-4-8(10(6)7)12(16)13-11/h1-5H,(H,13,15,16)

InChI Key

IUMNWHADVMZBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Activity

Clinical-Stage Naphthalimides

  • Mitonafide, for instance, exhibited myelosuppression, while Amonafide faced metabolic instability .
  • Compound 1i : In preclinical studies, 1i outperformed both Mitonafide and Amonafide in potency, with lower IC50 values across breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. The 3-hydroxypropyl substituent in 1i enhances solubility and reduces systemic toxicity compared to earlier chloroalkyl derivatives (e.g., N-(3-chloropropyl) analogs) .
Table 1: Antitumor Activity of Selected Naphthalimides
Compound IC50 (μM) Mechanism Clinical Stage
Mitonafide 0.8–2.5 Topoisomerase II inhibition Phase II
Amonafide 1.2–3.0 DNA intercalation Phase II
1i 0.3–1.1 Cell cycle arrest, apoptosis Preclinical
Bis-naphthalimide 22 0.1–0.5* Dual topoisomerase I/II inhibition Preclinical

*Data from bis-naphthalimide derivatives showing superior in vitro activity in HT-29 colon cancer models compared to Mitonafide .

Structural Modifications and Efficacy

  • Hydroxyalkyl vs. Chloroalkyl Chains: N-(3-hydroxypropyl) derivatives like 1i exhibit improved pharmacokinetics over N-(3-chloropropyl) analogs, which suffer from nonspecific alkylation and toxicity .
  • Nitro Group Positioning: The 6-nitro group in 1i enhances DNA-binding affinity and redox activity, critical for apoptosis induction, compared to non-nitrated analogs .

Antiviral Activity

2-Aminobenzo[de]isoquinoline-1,3-diones, structurally related to 1i, were evaluated against HSV-1 and HSV-2. While these derivatives showed weak-to-moderate activity (EC50 = 16.2–113 μg/mL), they were significantly less potent than acyclovir (EC50 = 1.8 μg/mL for HSV-1).

Table 2: Antiviral Activity of Selected Derivatives
Compound EC50 (μg/mL) Target Virus
14 19.6 (HSV-1), 71.8 (HSV-2) HSV-1/2
15 16.2 (HSV-1), 56.7 (HSV-2) HSV-1/2
Acyclovir 1.8 (HSV-1), 3.4 (HSV-2) HSV-1/2

Q & A

Q. What are the primary mechanisms by which 6-Nitrobenzo[de]isoquinoline-1,3-dione derivatives exert antitumor effects?

Derivatives such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione induce G2/M cell cycle arrest and apoptosis in cancer cells. This occurs via activation of intrinsic apoptotic pathways, including mitochondrial membrane depolarization and caspase-3/7 activation. The compound also downregulates cyclin B1 and CDK1, critical regulators of the G2/M transition .

Q. How can researchers evaluate the cytotoxicity of this compound derivatives in vitro?

The sulforhodamine B (SRB) assay is a robust method for quantifying cytotoxicity. This colorimetric assay measures cellular protein content, offering high sensitivity and compatibility with high-throughput screening. It is validated for both adherent and suspension cultures, with linear correlation to cell density and drug-induced cytotoxicity .

Q. What structural features of the isoquinoline-1,3-dione scaffold contribute to its bioactivity?

The electron-deficient benzo[de]isoquinoline-1,3-dione core enables strong π-π interactions with biological targets. Substituents like nitro groups enhance electron-withdrawing effects, improving binding to enzymes such as deubiquitinases. Modifications at the 2-position (e.g., hydroxypropyl groups) further modulate solubility and target specificity .

Advanced Research Questions

Q. How does the 6-nitro substitution influence the compound’s selectivity for deubiquitinases like USP2?

The nitro group enhances the scaffold’s electron-deficient nature, promoting competitive inhibition of USP2. In HeLa cells, derivatives reduce cyclin D1 levels in a concentration-dependent manner, indicating USP2 inhibition. Fluorine substitutions at specific positions can alter selectivity between USP2 and related isoforms (e.g., USP7) .

Q. What synthetic strategies are effective for introducing fluorine or selenium into the isoquinoline-1,3-dione scaffold?

Visible-light-induced radical cascades enable regioselective introduction of perfluoroalkyl or selenocyanate groups. For example, selenium-containing derivatives (e.g., 2-[5-selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione) are synthesized via nucleophilic substitution, enhancing anti-angiogenic and pro-apoptotic activity .

Q. How do crystal structure analyses inform the design of asymmetric azaacene derivatives?

X-ray crystallography reveals planar conjugated backbones and π-π stacking distances (e.g., 3.31 Å for BQD-TZ), which correlate with electronic properties. DFT calculations predict LUMO levels (e.g., −3.43 eV for BQD-TZ), guiding the tuning of electron-deficient character for optoelectronic or therapeutic applications .

Q. What synergies exist between this compound derivatives and chemotherapeutics like cyclophosphamide?

Selenium-containing derivatives enhance cyclophosphamide’s efficacy by inhibiting angiogenesis and promoting mitochondrial apoptosis. Co-administration in murine models reduces tumor vascularization and increases caspase-3 activation, suggesting a p53-dependent synergistic mechanism .

Q. How can researchers resolve contradictions in activity data across cell lines?

Discrepancies may arise from variations in cell-specific ubiquitin-proteasome system activity or differential expression of targets like USP2. Validated approaches include:

  • Profiling protein degradation markers (e.g., cyclin D1, p53) via immunoblotting.
  • Cross-referencing cytotoxicity data with SRB assay results to rule out assay-specific artifacts .

Methodological Considerations

  • Cytotoxicity Assays : Prioritize SRB over MTT for adherent cells due to lower variability and compatibility with fixation .
  • Synthetic Optimization : Use radical initiators (e.g., eosin Y) under blue LED light for efficient fluorination .
  • Structural Analysis : Combine XRD with DFT to predict electronic properties and rationalize SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.